2-Azaspiro[3.4]octan-1-one
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Overview
Description
2-Azaspiro[3.4]octan-1-one is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spiro ring system. This compound has garnered significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and drug discovery. The spirocyclic structure imparts unique physicochemical properties, making it a valuable scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.4]octan-1-one can be achieved through several synthetic routes. One common approach involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. This can be accomplished through the following steps:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[3.4]octan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of N-alkyl, N-acyl, and N-sulfonyl derivatives.
Scientific Research Applications
2-Azaspiro[3.4]octan-1-one has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.4]octan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, enhancing its affinity and selectivity for these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane: A smaller spirocyclic compound with similar nitrogen incorporation but differing in ring size.
2-Azaspiro[3.5]nonane: A larger spirocyclic compound with an additional carbon in the ring system.
2,6-Diazaspiro[3.4]octane: A compound with an additional nitrogen atom in the spiro ring system.
Uniqueness
2-Azaspiro[3.4]octan-1-one is unique due to its specific ring size and nitrogen incorporation, which imparts distinct physicochemical properties and biological activities.
Properties
IUPAC Name |
2-azaspiro[3.4]octan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-6-7(5-8-6)3-1-2-4-7/h1-5H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEZPIAPRYPIKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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